1-Benzyl-6-hydroxy-4,4-dimethylpiperidin-2-one
Overview
Description
1-Benzyl-6-hydroxy-4,4-dimethylpiperidin-2-one is an organic compound with the molecular formula C₁₄H₁₉NO₂ and a molecular weight of 233.31 g/mol . This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of a benzyl group, a hydroxyl group, and two methyl groups on the piperidine ring makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
The synthesis of 1-Benzyl-6-hydroxy-4,4-dimethylpiperidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4,4-dimethylpiperidin-2-one with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
1-Benzyl-6-hydroxy-4,4-dimethylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate. This reaction forms the corresponding ketone derivative.
Reduction: The carbonyl group in the piperidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
1-Benzyl-6-hydroxy-4,4-dimethylpiperidin-2-one has several scientific research applications, including:
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its structural features make it a valuable tool for investigating biochemical processes.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 1-Benzyl-6-hydroxy-4,4-dimethylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and benzyl groups allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
1-Benzyl-6-hydroxy-4,4-dimethylpiperidin-2-one can be compared with other similar compounds, such as:
1-Benzyl-4,4-dimethylpiperidin-2-one: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
1-Benzyl-6-methoxy-4,4-dimethylpiperidin-2-one: Contains a methoxy group instead of a hydroxyl group, leading to different chemical and biological properties.
1-Benzyl-4,4-dimethylpiperidine:
The presence of the hydroxyl group in this compound makes it unique and potentially more versatile in various scientific applications.
Properties
IUPAC Name |
1-benzyl-6-hydroxy-4,4-dimethylpiperidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2)8-12(16)15(13(17)9-14)10-11-6-4-3-5-7-11/h3-7,12,16H,8-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUCOELMPGQVKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C(=O)C1)CC2=CC=CC=C2)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70725637 | |
Record name | 1-Benzyl-6-hydroxy-4,4-dimethylpiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70725637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253226-26-4 | |
Record name | 1-Benzyl-6-hydroxy-4,4-dimethylpiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70725637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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